molecular formula C10H5Cl2N5 B8486212 7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine

7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B8486212
M. Wt: 266.08 g/mol
InChI Key: KBNCLZAXRXRNHM-UHFFFAOYSA-N
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Description

7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorine atoms attached to the phenyl and triazole rings. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with formamide to yield the desired triazolopyrimidine compound. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl and triazole rings can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.

    Cyclization Reactions: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of cancer treatment. Its ability to inhibit specific molecular targets makes it a potential lead compound for the development of anticancer drugs.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved in this process include the disruption of cell cycle progression and the activation of apoptotic signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine include other triazolopyrimidine derivatives such as:

  • 7-Chloro-3-(2-fluoro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-Chloro-3-(2-methyl-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-Chloro-3-(2-nitro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and biological properties. This compound’s ability to inhibit CDK2 with high specificity and potency sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C10H5Cl2N5

Molecular Weight

266.08 g/mol

IUPAC Name

7-chloro-3-(2-chlorophenyl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C10H5Cl2N5/c11-6-3-1-2-4-7(6)17-10-8(15-16-17)9(12)13-5-14-10/h1-5H

InChI Key

KBNCLZAXRXRNHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C(=NC=N3)Cl)N=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium nitrite (0.298 g, 4.31 mmol) was added to 6-chloro-N4-(2-chlorophenyl)pyrimidine-4,5-diamine (Intermediate AP1) (1 g, 3.92 mmol) in acetic acid (50% Aq, 25 mL) and DCM (25 mL) at room temperature. The resulting solution was stirred at room temperature for 15 minutes. The reaction mixture was separated and the organic phase was washed with water (10 mL), dried (MgSO4) and evaporated to give crude product (0.600 g) that was used without further purification. 1H NMR (400 MHz, CDCl3) δ δ7.52-7.65 (m, 3H), 7.68-7.73 (m, 1H), 8.97 (s, 1H); m/z (ES+), (M+H)+=266.21; HPLC tR=2.33 min
Quantity
0.298 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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